molecular formula C8H5BrF2O2 B1428551 Methyl 4-bromo-2,5-difluorobenzoate CAS No. 1193162-21-8

Methyl 4-bromo-2,5-difluorobenzoate

Cat. No.: B1428551
CAS No.: 1193162-21-8
M. Wt: 251.02 g/mol
InChI Key: LDJDOESDQOIIGE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 5 are replaced by bromine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of Methyl 4-bromo-2,5-difluorobenzoate Given its chemical structure, it is possible that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der Waals interactions . .

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted by this compound .

Result of Action

The molecular and cellular effects of This compound Without more information about its targets and mode of action, it is difficult to predict its potential effects .

Action Environment

The action of This compound may be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with the compound. The specifics of how these factors might influence the compound’s action, efficacy, and stability are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,5-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,5-difluorobenzoate undergoes several types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield methyl 4-methoxy-2,5-difluorobenzoate, while reduction reactions with LiAlH4 produce 4-bromo-2,5-difluorobenzyl alcohol .

Properties

IUPAC Name

methyl 4-bromo-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJDOESDQOIIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193162-21-8
Record name Methyl 4-bromo-2,5-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-bromo-2,5-difluorobenzoic acid (4.82 g, 20.3 mmol) and methanol (100 ml, saturated with gaseous HCl) was heated at 65° C. for 3 h. The volatiles were evaporated, MeOH was added and once again it was evaporated. This procedure was repeated three times. Purification by flash column chromatography (isooctane/EtOAc 4:1) gave the title compound (4.2 g). MS m/z (rel. intensity, 70 eV) 252 (M+, 33), 250 (M+, 34), 221 (95), 219 (bp), 193 (20), 191 (21), 112 (32).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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